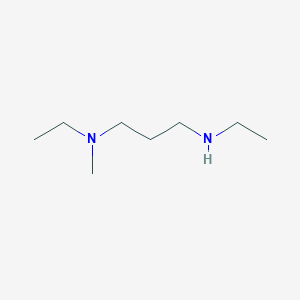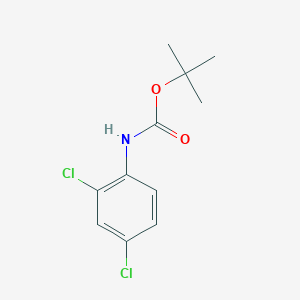
6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives It is characterized by the presence of a hydroxyphenyl group attached to a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the triazinane ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazinane ring can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, leading to modulation of their activity. Additionally, the triazinane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory responses.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the triazinane ring.
1,3,5-Triazine derivatives: Contain the triazinane ring but may have different substituents.
Uniqueness: 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione is unique due to the combination of the hydroxyphenyl group and the triazinane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
57431-51-3 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C9H9N3O3/c13-6-3-1-5(2-4-6)7-10-8(14)12-9(15)11-7/h1-4,7,13H,(H3,10,11,12,14,15) |
InChI Key |
UIUKSEUVHPVAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=O)NC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


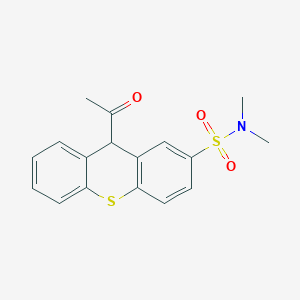
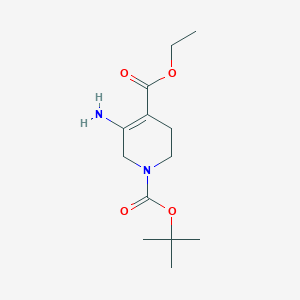
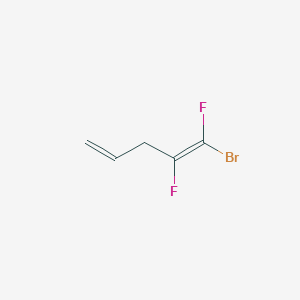
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
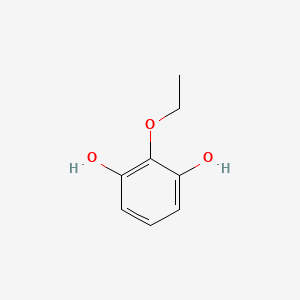

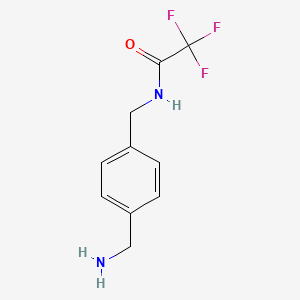
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
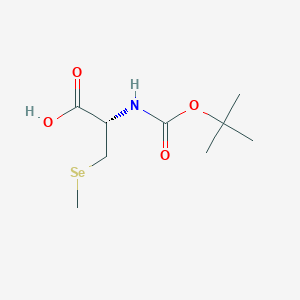
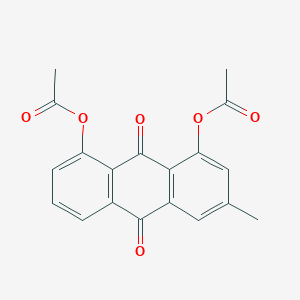
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
